molecular formula C11H21NOS B1669397 Cycloate CAS No. 1134-23-2

Cycloate

Cat. No. B1669397
CAS RN: 1134-23-2
M. Wt: 215.36 g/mol
InChI Key: DFCAFRGABIXSDS-UHFFFAOYSA-N
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Description

Cycloate is a colorless liquid with an aromatic odor . It is used as a selective systemic herbicide . It is a primary aliphatic amine and a selective thiocarbamate herbicide which provides effective preemergence control of nutsedge (Cyperus spp.) and annual grasses .


Molecular Structure Analysis

Cycloate has the molecular formula C11H21NOS . Its IUPAC name is S-ethyl N-cyclohexyl-N-ethylcarbamothioate . The molecular weight of Cycloate is 215.36 g/mol .


Physical And Chemical Properties Analysis

Cycloate has a melting point of 11.5°C and a boiling point of 145 °C at a pressure of 10 Torr . Its density is 1.0156 and it has a vapor pressure of 0.002Pa at 25℃ . The refractive index of Cycloate is estimated to be 1.5500 . It has a flash point of >100 °C and it is stored at a temperature of 0-6°C . The water solubility of Cycloate is 85mg/L at 22 ºC .

Scientific Research Applications

Weed Control in Agriculture

Cycloate, identified chemically as S-ethyl N-ethylthiocyclohexanecarbamate, has been extensively studied for its applications in agriculture, particularly for weed control in crop production. A notable application of cycloate is in the management of weed species in sugar beet cultivation. Cycloate applied by subsurface injection at specific doses controlled a high percentage of barnyardgrass and common lambsquarters, showing its effectiveness as a pre-emergent herbicide. When used in combination with other herbicides like phenmedipham, cycloate's efficacy is enhanced, controlling weed species that survived initial treatment and thus, improving crop yield and reducing competition for resources. This sequential application strategy, involving cycloate and other herbicides, allows for the efficient management of weeds across different stages of crop development, demonstrating cycloate's role in integrated weed management practices (Dawson, 1975).

Modulation of Plant Metabolism

Beyond its herbicidal properties, cycloate has been investigated for its effects on plant metabolism, specifically in the modulation of very-long-side-chain alkylresorcinols in rye seedlings. This study revealed that cycloate inhibits the biosynthesis of very-long-chain fatty acids, crucial components of plant waxes and suberin. The presence of cycloate resulted in a general increase in the content of alkylresorcinols, suggesting a potential role for cycloate in enhancing plant defense mechanisms against microbial pathogens by affecting the biosynthesis pathway of these compounds. This research underscores the broader implications of cycloate's action, extending from weed control to influencing fundamental aspects of plant biochemistry and resistance to pathogens (Magnucka et al., 2009).

Environmental Impact and Metabolism

The environmental fate and metabolism of cycloate in ecosystems also represent critical areas of research. Investigations into the metabolism of cycloate in plant systems, such as radish leaves, have identified several metabolites through advanced mass spectrometry techniques. These studies contribute to understanding cycloate's environmental behavior, its breakdown processes, and the formation of metabolites, which are essential for assessing the ecological impact of cycloate use in agricultural practices. Identifying cycloate metabolites helps in developing strategies for mitigating potential environmental risks associated with its application (Onisko et al., 1994).

properties

IUPAC Name

S-ethyl N-cyclohexyl-N-ethylcarbamothioate
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InChI

InChI=1S/C11H21NOS/c1-3-12(11(13)14-4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3
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InChI Key

DFCAFRGABIXSDS-UHFFFAOYSA-N
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Canonical SMILES

CCN(C1CCCCC1)C(=O)SCC
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Molecular Formula

C11H21NOS
Record name CYCLOATE
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DSSTOX Substance ID

DTXSID6032356
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Molecular Weight

215.36 g/mol
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Physical Description

Cycloate is a colorless liquid with an aromatic odor. Used as a selective systemic herbicide., Colorless or amber to yellow clear oily liquid; [HSDB]
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Boiling Point

145 °C at 10 mm Hg
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Flash Point

139 °C (TAG OPEN CUP)
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Solubility

Miscible with most organic solvents, e.g. acetone, benzene, methanol, ethanol, xylene, kerosene, etc., Miscible with 4-methylpentan-2-one, In water, 85 mg/L at 22 °C
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Density

1.016 at 30 °C/4 °C
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Vapor Pressure

0.002 [mmHg], 1.57X10-3 mm Hg at 25 °C
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Product Name

Cycloate

Color/Form

Colorless liquid, Oily

CAS RN

1134-23-2
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Melting Point

11.5 °C
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Synthesis routes and methods

Procedure details

The procedure described in Example 4 is repeated but an equivalent amount of O-ethyl N-ethyl-N-cyclohexyl-thiocarbamate is substituted for O-propyl N,N-dipropyl-thiocarbamate. The title compound is obtaned with a yield of 80 %; b.p.: 142°-145°C/9 Hgmm., nD30 = 1.5049.
Name
O-ethyl N-ethyl-N-cyclohexyl-thiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
O-propyl N,N-dipropyl-thiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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